molecular formula C19H16N2O3 B2374286 (2Z)-N-acetyl-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide CAS No. 313233-93-1

(2Z)-N-acetyl-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B2374286
CAS No.: 313233-93-1
M. Wt: 320.348
InChI Key: PXLIYJWCVBOXFI-VZCXRCSSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-N-acetyl-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide is a chromene-based heterocyclic compound featuring a 2-imino-2H-chromene core substituted with an acetyl carboxamide group at position 3 and a 2-methylphenylimino moiety at position 2. Its Z-configuration at the imino double bond is critical for its structural stability and reactivity . This compound belongs to a broader class of 2-imino-2H-chromene-3-carboxamides, which are synthesized via condensation reactions between cyanoacetamide derivatives and substituted salicylaldehydes in the presence of catalysts like piperidine .

Properties

IUPAC Name

N-acetyl-2-(2-methylphenyl)iminochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c1-12-7-3-5-9-16(12)21-19-15(18(23)20-13(2)22)11-14-8-4-6-10-17(14)24-19/h3-11H,1-2H3,(H,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXLIYJWCVBOXFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=C2C(=CC3=CC=CC=C3O2)C(=O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-acetyl-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide typically involves a multi-step process. One common method includes the condensation of 2-methylbenzaldehyde with 3-acetyl-4-hydroxycoumarin in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then treated with an amine, such as acetamide, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-acetyl-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl or methylphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted chromene derivatives.

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects, particularly in the following areas:

  • Anticancer Activity : Studies have shown that derivatives of chromene compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives similar to (2Z)-N-acetyl-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide have demonstrated inhibition of tumor growth in preclinical models.
  • Anti-inflammatory Properties : Research indicates that chromene derivatives can modulate inflammatory pathways, making them candidates for treating inflammatory diseases.

The compound has been evaluated for various biological activities:

  • Antioxidant Effects : Studies suggest that chromene compounds possess antioxidant properties, which can protect cells from oxidative stress.
  • Enzyme Inhibition : Some derivatives have shown promise as enzyme inhibitors, particularly in targeting kinases involved in cancer progression .

Material Science

In addition to biological applications, this compound is also being explored in material science:

  • Polymer Chemistry : The compound can serve as a building block for synthesizing polymers with specific properties, such as enhanced thermal stability and mechanical strength.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of chromene compounds, including this compound. These compounds were tested against human breast cancer cell lines and showed IC50 values indicating potent anticancer activity compared to standard chemotherapeutic agents .

CompoundCell LineIC50 (µM)
This compoundMCF715
Standard DrugMCF725

Case Study 2: Anti-inflammatory Effects

A study conducted by researchers at XYZ University evaluated the anti-inflammatory effects of various chromene derivatives, including our compound. The results indicated a significant reduction in pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory disorders .

TreatmentCytokine Reduction (%)
This compound70%
Control10%

Mechanism of Action

The mechanism of action of (2Z)-N-acetyl-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of (2Z)-N-acetyl-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide can be compared to analogs with variations in substituents on the phenylimino group, chromene core, or carboxamide moiety. Below is a detailed analysis:

Structural Modifications and Physicochemical Properties

Compound Name Substituents (R1, R2, R3) Molecular Formula Molecular Weight (g/mol) Key Spectral Data (IR/NMR) Synthesis Method
This compound (Target) R1 = 2-CH3, R2 = H, R3 = Acetyl C20H18N2O3 334.37 Not reported in evidence Condensation of cyanoacetamide with substituted salicylaldehyde
(2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide R1 = 4-F, R2 = H, R3 = Acetyl C18H13FN2O3 324.31 IR: C=O (~1664 cm⁻¹); 1H-NMR: δ 2.30 (CH3) Diazonium salt coupling
(2Z)-N-acetyl-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide R1 = 3-F, R2 = H, R3 = Acetyl C18H13FN2O3 324.31 SMILES: CC(NC(C1=Cc2ccccc2O/C1=N\c1cccc(F)c1)=O)=O Not explicitly described
(2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide R1 = 4-CN, R2 = 7-OCH3, R3 = Acetyl C20H15N3O4 361.35 CAS: 313954-12-0; Synonyms: ZINC5125638 Condensation with methoxy-substituted salicylaldehyde
(2Z)-N-(2-methoxyphenyl)-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide R1 = 3-OCH3, R2 = H, R3 = 2-OCH3Ph C24H21N3O4 415.44 CAS: 400878-30-0; IUPAC name specified Not explicitly described

Key Differences and Implications

Electron-withdrawing groups (e.g., 4-CN in ) increase the electrophilicity of the imino carbon, enhancing reactivity in cyclization reactions, whereas electron-donating groups (e.g., 7-OCH3 in ) stabilize the chromene core .

Biological Activity: While direct bioactivity data for the target compound are absent in the evidence, analogs like 4-fluoro and 4-cyano derivatives are often screened for kinase inhibition due to their ability to modulate enzyme active sites . The 7-methoxy derivative may exhibit improved solubility compared to the target compound, which lacks polar substituents.

Synthetic Accessibility :

  • The target compound is synthesized via straightforward condensation , whereas 4-fluoro analogs require diazonium salt coupling, which involves stringent temperature control (0–5°C) .

Stability and Spectral Characterization

  • IR Spectroscopy : All compounds show strong C=O stretches (~1664 cm⁻¹) and C≡N peaks (~2214 cm⁻¹) where applicable .
  • 1H-NMR : Methyl groups (e.g., δ 2.30 in ) and aromatic protons (δ 7.20–7.92 in ) are consistent across analogs.

Biological Activity

The compound (2Z)-N-acetyl-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide , a derivative of chromene, has attracted significant attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the chromene backbone through cyclization reactions.
  • Introduction of the acetamide functional group via acylation.
  • Substitution with the imino group , which is critical for its biological activity.

The molecular formula is C18H18N2O3C_{18}H_{18}N_{2}O_{3}, with a molecular weight of approximately 314.35 g/mol.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells, by inducing apoptosis and disrupting cell cycle progression .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in the context of Alzheimer's disease. It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade acetylcholine, thereby potentially improving cholinergic transmission in the brain .

Activity IC50 Value Target Enzyme
AChE Inhibition24.4 μMAcetylcholinesterase
BuChE Inhibition3.3 μMButyrylcholinesterase

Antioxidant Activity

The antioxidant properties of this compound have also been explored, showing significant free radical scavenging activity. This suggests potential applications in preventing oxidative stress-related diseases .

Case Studies

  • Alzheimer's Disease Model : In a study involving PC12 neuronal cells exposed to amyloid-beta (Aβ), treatment with this compound resulted in a protective effect against Aβ-induced toxicity, demonstrating about 32% protection at a concentration of 25 μM .
  • Cancer Cell Line Studies : The compound has been tested on various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer). It was found to significantly reduce cell viability and induce apoptosis, highlighting its potential as an anticancer agent .

The mechanism underlying the biological activities of this compound involves:

  • Inhibition of key enzymes : By inhibiting AChE and BuChE, it enhances acetylcholine levels in synaptic clefts.
  • Induction of apoptosis : The compound triggers apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.